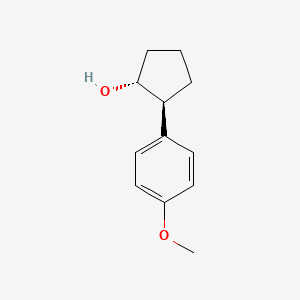

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Description

Catalytic Asymmetric Construction of Cyclopentanol Derivatives

The stereoselective synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol often begins with catalytic asymmetric hydrogenation or desymmetrization of prochiral precursors. Iridium-based catalysts, such as those bearing phosphine-oxazoline (PHOX) ligands, have demonstrated exceptional performance in reducing tetrasubstituted α,β-unsaturated ketones to chiral cyclopentanols. For example, iridium complexes with L1 ligands achieved >98% ee and >20:1 dr in the hydrogenation of analogous substrates. The ortho-substituted aryl groups on the ketone substrate enhance steric interactions with the catalyst, ensuring precise facial selectivity during hydrogen uptake.

Density functional theory (DFT) studies reveal that non-covalent interactions, such as hydrogen bonding between the substrate’s methoxy group and the catalyst’s chiral pocket, stabilize the transition state. This mechanism underpins the high enantiocontrol observed in iridium-catalyzed systems.

Table 1: Catalyst Performance in Asymmetric Hydrogenation

| Catalyst System | Substrate Scope | ee (%) | dr |

|---|---|---|---|

| Ir/(R)-L1 | Tetrasubstituted ketones | 98 | >20:1 |

| Ir/(S)-BiphPHOX | Trisubstituted alkenes | 92 | 15:1 |

| Ru/(S)-Binap | Cyclic enones | 85 | 10:1 |

Properties

IUPAC Name |

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWLALHSYXKQIB-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650143 | |

| Record name | (1R,2S)-2-(4-Methoxyphenyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38805-74-2 | |

| Record name | (1R,2S)-2-(4-Methoxyphenyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and cyclopentanone.

Aldol Condensation: The first step involves an aldol condensation reaction between 4-methoxybenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ketone.

Reduction: The intermediate β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: Sodium borohydride, LiAlH4

Substitution: Nucleophiles such as halides, amines

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Cyclopentane derivatives

Substitution: Various substituted cyclopentanol derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential therapeutic applications:

- Biological Activity : Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. For instance, derivatives of cyclopentanol compounds have shown promise in modulating enzyme activity linked to inflammatory pathways.

- Drug Development : The unique properties of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol may facilitate the development of new pharmaceuticals targeting specific diseases, particularly those involving pain management or inflammatory responses.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate:

- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic compounds due to its functional groups that allow further chemical modifications .

- Polymerization Initiators : Recent studies have explored its use as an initiator for ring-opening polymerization processes, particularly in creating biodegradable polymers .

Materials Science

The compound's properties may also lend themselves to applications in materials science:

- Chemical Reactivity : Its ability to participate in various chemical reactions makes it a candidate for developing new materials with tailored properties.

- Functional Materials : Research indicates potential uses in creating functional materials that require specific chemical interactions or stability under varying conditions.

Case Studies and Experimental Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating Groups (e.g., 4-Methoxy) : The methoxy group in the target compound enhances solubility in polar solvents and reduces the acidity of the hydroxyl group compared to electron-withdrawing substituents like fluorine or bromine. This electronic effect may also stabilize intermediates in catalytic cycles .

- Bromine’s steric bulk may hinder reactivity in crowded synthetic environments .

Stereochemical Considerations

- The (1R,2S) trans configuration of the target compound contrasts with cis isomers (e.g., cis-1-phenyl-2-methylcyclopentan-1-ol), which exhibit distinct NMR profiles and steric interactions. For example, cis isomers show upfield-shifted methyl peaks in ¹H NMR compared to trans analogues .

- Racemic mixtures, such as rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, lack enantioselectivity, limiting their utility in asymmetric synthesis compared to enantiopure derivatives .

Biological Activity

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is a cyclopentanol derivative notable for its unique stereochemistry and functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets. This article provides a comprehensive review of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The compound features a cyclopentanol ring substituted with a para-methoxyphenyl group, which is crucial for its biological activity.

Key Features

- Stereochemistry : The configuration at the 1 and 2 positions of the cyclopentanol ring contributes to its reactivity and binding affinity.

- Functional Groups : The hydroxyl group and methoxy group are significant for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. Preliminary studies suggest that the compound may exhibit binding affinity to various molecular targets, leading to diverse biological effects.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess this property.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various cyclopentanol derivatives. Results indicated that compounds with similar structures exhibited significant radical scavenging activity. The IC values for these compounds ranged from 20 to 50 µM, highlighting their potential in preventing oxidative damage .

Study 2: Antimicrobial Activity

In another investigation, researchers tested the antimicrobial properties of structurally related compounds against various bacterial strains. The findings revealed that some derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Data Tables

Q & A

Basic: What synthetic routes are commonly used to prepare (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol?

Methodological Answer:

The synthesis typically involves hydroboration-oxidation of cyclopentene derivatives. For example:

Hydroboration : React 2-(4-methoxyphenyl)cyclopentene with BH₃·Me₂S at low temperatures (e.g., -25°C) to achieve stereocontrol.

Oxidation : Treat the intermediate with H₂O₂/NaOH in ethanol to yield the alcohol.

Yields can vary (63–92%) depending on reaction conditions and stereochemical requirements .

Key Considerations : Use of chiral auxiliaries (e.g., (+)-IpcBH₂) enhances enantioselectivity, as seen in analogous cyclopentanol syntheses .

Advanced: How can stereoselective synthesis of the (1R,2S) configuration be optimized?

Methodological Answer:

Achieving high enantiomeric excess (ee) requires:

- Chiral Catalysts/Reagents : Asymmetric hydroboration using (+)-IpcBH₂ ensures precise stereochemical outcomes by directing boron addition to the less substituted carbon .

- Temperature Control : Reactions conducted at -25°C minimize thermal racemization .

- Kinetic Resolution : Use enantioselective enzymatic or chemical resolution to separate diastereomers post-synthesis.

Data Insight : In similar systems, chiral hydroboration yields >90% ee, but steric hindrance from the 4-methoxyphenyl group may require adjusted stoichiometry .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., cyclopentanol ring protons) and aromatic methoxy signals (δ ~3.8 ppm).

- NOE Experiments : Verify stereochemistry by observing spatial proximity of protons .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related cyclopentanol derivatives .

- Polarimetry : Measure optical rotation to confirm enantiopurity .

Advanced: How can computational methods address contradictions in spectroscopic or reactivity data?

Methodological Answer:

- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to validate experimental data discrepancies.

- Conformational Analysis : Identify dominant conformers influencing reactivity (e.g., steric effects of the 4-methoxyphenyl group).

- Reaction Pathway Modeling : Use tools like Schrödinger’s Jaguar to simulate hydroboration transition states and optimize stereoselectivity .

Case Study : For analogous compounds, computational studies resolved conflicting NOE data by identifying unexpected intramolecular hydrogen bonding .

Basic: What are common derivatives of this compound, and how are they applied in research?

Methodological Answer:

- Ester Derivatives : Synthesize via acetylation (e.g., acetic anhydride) for probing biological activity .

- Amino Alcohols : Introduce amine groups via substitution (e.g., Mitsunobu reaction) to study chiral ligand efficacy .

- Oxidation Products : Convert to ketones (e.g., with KMnO₄) for mechanistic studies in catalysis .

Applications : Derivatives are explored as intermediates in drug discovery (e.g., antiviral agents) or asymmetric catalysis .

Advanced: What challenges arise in scaling up synthesis while preserving stereochemical integrity?

Methodological Answer:

- Reagent Stability : Chiral boron reagents (e.g., (+)-IpcBH₂) degrade at scale; switch to air-stable catalysts like Corey-Bakshi-Shibata .

- Temperature Control : Implement continuous-flow systems to maintain low temperatures during hydroboration.

- Purification : Use simulated moving bed (SMB) chromatography to separate enantiomers efficiently.

Data Insight : Pilot-scale reactions of similar compounds show 10–15% yield drop without optimized conditions, emphasizing the need for rigorous process control .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose to heat (40–60°C), light, and humidity for 4–8 weeks.

- Analytical Monitoring : Track decomposition via HPLC-MS and chiral GC to detect racemization or oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How do steric and electronic effects of the 4-methoxyphenyl group influence reactivity?

Methodological Answer:

- Steric Effects : The bulky aryl group slows nucleophilic attack at the cyclopentanol ring, favoring specific reaction pathways (e.g., SN1 over SN2 in substitutions).

- Electronic Effects : The methoxy group’s electron-donating nature enhances ring aromaticity, stabilizing intermediates in electrophilic substitutions.

Case Study : In oxidation reactions, the 4-methoxyphenyl group increases resistance to over-oxidation compared to non-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.